
Genotoxicity Assessment of N-
Nitrosometoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B6189872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Nitrosometoprolol is an N-nitroso drug substance-related impurity (NDSRI) of metoprolol, a

widely used β-adrenergic receptor blocker. N-nitroso compounds (nitrosamines) are classified

as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1)

guideline due to their high potential for mutagenicity and carcinogenicity.[1][2] The presence of

such impurities, even at trace levels, necessitates a thorough risk assessment. The genotoxic

potential of a compound is a critical factor in its carcinogenicity, and it is widely accepted that

most nitrosamines require metabolic activation to exert their DNA-damaging effects.[3]

This technical guide provides a comprehensive overview of the genotoxicity assessment of N-
Nitrosometoprolol. It summarizes available quantitative data, outlines detailed experimental

protocols for key genotoxicity assays, and discusses the regulatory context for controlling such

impurities in pharmaceutical products.

Chemical and Physical Properties
IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol[4]

CAS Number: 138768-62-4[5]

Molecular Formula: C₁₅H₂₄N₂O₄
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Molecular Weight: 296.36 g/mol

Metabolic Activation and Mechanism of
Genotoxicity
The genotoxicity of N-nitrosamines is primarily mediated by their metabolic activation by

cytochrome P450 (CYP) enzymes in the liver. The proposed pathway begins with α-

hydroxylation of the carbon atom adjacent to the nitroso group. This creates an unstable

intermediate that undergoes spontaneous decomposition to form a highly reactive diazonium

ion. This electrophilic species can then covalently bind to (alkylate) nucleophilic sites on DNA

bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA

replication, initiating the carcinogenic process. Studies on the related compound N-nitroso

propranolol (NNP) have identified CYP2C19 as a key enzyme in its bioactivation.
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Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Summary of Genotoxicity Data
N-Nitrosometoprolol has been evaluated in several genotoxicity studies. The data

consistently indicate that it is an indirect-acting genotoxin, requiring metabolic activation to

induce DNA damage. It has shown positive results in both in vitro and in vivo assays.

In Vitro Genotoxicity Data
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The primary in vitro evidence for N-Nitrosometoprolol's genotoxicity comes from studies using

primary hepatocytes, which are metabolically competent cells.

Table 1: Summary of In Vitro Genotoxicity Data for N-Nitrosometoprolol

Assay Type
Test
System

Concentrati
on Range

Metabolic
Activation

Result Reference

DNA

Fragmentatio

n (Alkaline

Elution)

Primary Rat

Hepatocytes
0.1 - 1 mM Endogenous

Positive

(Dose-

dependent)

DNA

Fragmentatio

n (Alkaline

Elution)

Primary

Human

Hepatocytes

0.1 - 1 mM Endogenous

Positive

(Dose-

dependent)

DNA

Fragmentatio

n

Chinese

Hamster

Lung V79

Cells

Not specified

(Equal or

higher conc.)

None Negative

In Vivo Genotoxicity Data
In vivo testing confirms the genotoxic potential of N-Nitrosometoprolol in a whole-animal

model.

Table 2: Summary of In Vivo Genotoxicity Data for N-Nitrosometoprolol
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Assay
Type

Test
System

Dose Route
Tissues
Analyzed

Result
Referenc
e

Micronucle

us Test
Rat

1,000

mg/kg

Not

specified

Hepatocyte

s
Positive

Micronucle

us Test
Rat

1,000

mg/kg

Not

specified

Bone

Marrow &

Spleen

Erythrocyte

s

Negative

The positive result in hepatocytes, the primary site of metabolism, coupled with the negative

result in bone marrow and spleen erythrocytes, strongly suggests that the genotoxicity is

caused by a short-lived metabolite that does not distribute systemically.

Detailed Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of genotoxicity.

For nitrosamines, specific modifications to standard assays are recommended to ensure

sufficient metabolic activation.

Enhanced Bacterial Reverse Mutation Test (Ames Test)
While specific Ames test results for N-Nitrosometoprolol are not publicly available, this assay

is a cornerstone of genotoxicity testing. An enhanced protocol is recommended for N-nitroso

compounds.

Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the

test article.

Methodology:

Tester Strains:S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA

(pKM101) should be used.

Metabolic Activation: Assays should be conducted with and without an exogenous metabolic

activation system (S9). For nitrosamines, both rat liver S9 and hamster liver S9 (at 30%
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concentration) are required, as hamster S9 is often more effective.

Assay Procedure (Pre-incubation Method):

Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test article

solution to a sterile tube.

Incubate the mixture at 37°C for 30 minutes with gentle shaking.

Add 2.0 mL of molten top agar (containing a trace of histidine/tryptophan) to the tube, mix

gently, and pour onto the surface of a minimal glucose agar plate.

Incubate the plates at 37°C for 48-72 hours.

Data Analysis: Count the number of revertant colonies on each plate. A positive result is

defined as a concentration-related increase in revertant colonies and/or a reproducible

increase of at least two-fold over the solvent control.
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Enhanced Ames Test Workflow for Nitrosamines
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Caption: Workflow for the enhanced Ames test recommended for N-nitrosamines.

In Vitro DNA Fragmentation Assay (Alkaline Elution)
This assay was used to demonstrate the genotoxicity of N-Nitrosometoprolol in hepatocytes.
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Objective: To detect single-strand DNA breaks and alkali-labile sites.

Methodology:

Cell Culture: Primary hepatocytes (rat or human) are cultured to form a monolayer.

Radiolabeling (Optional but common): Cells are incubated with a radiolabeled DNA precursor

(e.g., ³H-thymidine) to label the DNA.

Treatment: Cells are exposed to various concentrations of N-Nitrosometoprolol (e.g., 0.1-1

mM) and controls for a defined period (e.g., 20 hours).

Lysis: Cells are gently lysed directly on a filter (e.g., polycarbonate) with a lysis solution

(containing detergents and proteinase K) to release DNA.

Elution: The DNA is slowly eluted from the filter using an alkaline buffer (e.g., pH 12.1). The

high pH denatures the DNA, and smaller fragments (resulting from breaks) elute faster than

larger, intact DNA.

Quantification: Fractions of the eluate are collected over time. The amount of DNA in each

fraction is quantified (e.g., by liquid scintillation counting if radiolabeled).

Data Analysis: The rate of DNA elution is calculated. An increased elution rate compared to

the negative control indicates DNA fragmentation.

In Vivo Micronucleus Assay
This assay detects both chromosome breakage (clastogenicity) and chromosome loss

(aneugenicity). The positive result for N-Nitrosometoprolol was observed in hepatocytes.

Objective: To determine if the test article induces chromosomal damage in vivo.

Methodology:

Animal Dosing: Administer the test substance (e.g., 1,000 mg/kg N-Nitrosometoprolol) to a

group of rodents (e.g., rats), typically via oral gavage or intraperitoneal injection. Include

vehicle and positive control groups.
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Tissue Harvest:

For Hepatocytes: A partial hepatectomy or liver perfusion is performed at appropriate time

points after dosing (e.g., 24 and 48 hours) to isolate hepatocytes.

For Bone Marrow: Animals are euthanized, and bone marrow is flushed from the femur or

tibia.

Slide Preparation: A cell suspension is prepared from the target tissue. The cells are fixed

and stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange).

Microscopic Analysis: At least 2000 cells per animal are scored for the presence of

micronuclei (small, membrane-bound DNA fragments in the cytoplasm). For bone marrow,

the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) is

also calculated as a measure of cytotoxicity.

Data Analysis: The frequency of micronucleated cells in the treated groups is statistically

compared to the vehicle control group.

Regulatory Context and Risk Assessment
N-nitrosamines are considered mutagenic carcinogens, and their control in pharmaceuticals is

a high priority for regulatory agencies worldwide.

ICH M7(R1) Guideline: This guideline establishes a framework for the assessment and

control of DNA reactive (mutagenic) impurities. Nitrosamines fall into Class 1, "known

mutagenic carcinogens," requiring strict control.

Acceptable Intake (AI): For impurities with known carcinogenic potential, an Acceptable

Intake (AI) limit is established. This represents a dose with a negligible cancer risk (typically

1 in 100,000) over a lifetime of exposure.

N-Nitrosometoprolol AI Limit: The U.S. FDA has categorized N-Nitrosometoprolol as a

Potency Category 4 NDSRI and has set an AI limit of 1500 ng/day.

The genotoxicity data are crucial for this process. A positive result in a relevant genotoxicity

assay (like those described above) confirms the mutagenic potential and justifies the
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application of strict control measures, such as setting an AI limit based on carcinogenic

potency.

Logical Framework for NDSRI Risk Assessment

Impurity Identified:
N-Nitrosometoprolol

Structure Assessment
(N-nitroso group present)

Cohort of Concern
(ICH M7)

Genotoxicity Testing
(Ames, In Vitro/In Vivo)

Genotoxicity Data Review
(Positive in Hepatocytes)

Risk Characterization:
Mutagenic Carcinogen

Establish Control Strategy:
Set Acceptable Intake (AI) Limit

AI Limit = 1500 ng/day
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Caption: Logical framework for the risk assessment of N-Nitrosometoprolol.

Conclusion
The available data strongly indicate that N-Nitrosometoprolol is a genotoxic compound. It

induces DNA fragmentation in both rat and human hepatocytes in vitro and causes

micronucleus formation in rat hepatocytes in vivo. The evidence points to a mechanism

involving metabolic activation in the liver, which is characteristic of many carcinogenic N-

nitrosamines.

For drug development professionals, these findings underscore the importance of:

Risk Assessment: Conducting a thorough risk assessment for the potential formation of N-
Nitrosometoprolol in any metoprolol-containing product.

Analytical Testing: Developing and validating sensitive analytical methods to detect and

quantify N-Nitrosometoprolol at levels commensurate with the established AI limit of 1500

ng/day.

Control Strategy: Implementing a control strategy to ensure the impurity is maintained below

the regulatory limit throughout the product's shelf life.

Further research using a standardized and enhanced Ames test would be valuable to complete

the genotoxicity profile of N-Nitrosometoprolol and provide a more comprehensive dataset for

regulatory submissions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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